Silver sulfathiazole
Description
Historical Context of Silver Sulfathiazole (B1682510) as a Chemical Entity
The development of silver sulfathiazole is rooted in the broader history of sulfonamide drugs, which were the first broadly effective antibacterials used systemically and paved the way for the antibiotic revolution. wikipedia.org The journey of sulfonamides began in the early 20th century, with their initial applications primarily in the dye industry. huvepharma.com A pivotal moment came in 1932 when German chemist Gerhard Domagk discovered that a sulfonamide dye named Prontosil could effectively combat bacterial infections in mice. huvepharma.comopenaccesspub.orgresearchgate.net This breakthrough led to the development of a wide range of sulfonamide drugs.
Sulfathiazole itself was commonly used during World War II to treat infections in soldiers' wounds. openaccesspub.org The synthesis of this compound involves the reaction of sulfathiazole with a silver salt, such as silver nitrate (B79036). wounds-uk.comwikipedia.org This combination leverages the antimicrobial properties of both silver and the sulfonamide. The first description of silver sulfadiazine (B1682646), a closely related compound, was in 1943, and it was rediscovered in the 1960s as a topical treatment for burns. wikipedia.orgnih.gov
Significance of this compound in Antimicrobial Research
This compound is recognized for its broad-spectrum antimicrobial activity, effective against a wide range of gram-positive and gram-negative bacteria, as well as some fungi and yeasts. drugbank.compatsnap.com This makes it a valuable agent in preventing and treating wound infections, particularly in burn patients. researchgate.netmdpi.com
The mechanism of action of this compound is believed to be a synergistic effect of its two main components: silver ions and sulfathiazole. drugbank.com
Silver Ions (Ag+): Silver ions are highly reactive and can bind to various components of microbial cells. They interact with proteins, causing them to denature, and can disrupt the cell membrane, leading to cell death. drugbank.comnih.gov Silver ions can also interfere with DNA replication. mdpi.com
Sulfathiazole: As a sulfonamide, sulfathiazole acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, an essential nutrient for their growth and multiplication. wikipedia.orgdrugbank.com By blocking this pathway, sulfathiazole exhibits a bacteriostatic effect, meaning it inhibits bacterial reproduction. wikipedia.org
Research has shown that this compound is particularly effective against biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents. mdpi.com Studies have indicated that sulfadiazine, a component of a similar compound, can selectively bind to biofilms, allowing for the subsequent release of silver ions to eradicate the bacteria within the biofilm. mdpi.com
Evolution of Research Perspectives on this compound
Early research on this compound primarily focused on its immediate application as a topical antimicrobial for burn wounds. nih.gov It became a standard treatment for preventing infections in second and third-degree burns. mdpi.com
However, contemporary research has expanded to explore new formulations and applications for this compound. Scientists are investigating ways to enhance its efficacy and overcome limitations such as poor solubility. mdpi.comnih.gov
Recent research efforts include:
Nanoformulations: Developing nanoemulsion-based lotions of silver sulfadiazine to improve its solubility and antimicrobial activity. mdpi.com
Nanofibers: Incorporating silver sulfadiazine into biopolymeric nanofibers for use as advanced wound care dressings. tandfonline.com
Water-Soluble Gels: Creating new formulations of silver sulfadiazine in water-soluble gels to improve ease of application and removal. nih.gov
These advancements aim to optimize the delivery and effectiveness of this compound, potentially expanding its use beyond burn care to other types of wound infections. doaj.orgresearchgate.net Furthermore, ongoing studies continue to investigate the detailed mechanisms of its action and the potential for bacterial resistance.
Below is an interactive data table summarizing the key properties and research focus areas of the compounds discussed.
| Compound Name | Chemical Formula | Key Properties | Primary Research Focus |
| This compound | C9H8AgN3O2S2 | Broad-spectrum antimicrobial, effective against biofilms. | Enhanced formulations (nanoemulsions, nanofibers), treatment of wound infections. |
| Sulfathiazole | C9H9N3O2S2 | Bacteriostatic, inhibits folic acid synthesis in bacteria. | Component of this compound, historical use as an antibacterial agent. |
| Silver Nitrate | AgNO3 | Source of antimicrobial silver ions. | Used in the synthesis of this compound. |
| Prontosil | C18H18N6O5S2 | First commercially available antibacterial sulfonamide. | Historical significance in the development of sulfa drugs. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
silver;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N3O2S2.Ag/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKOYXTYACSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8AgN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-30-1 | |
| Record name | Silver sulfathiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024342301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFATHIAZOLE SILVER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8Z82ZC56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Silver Sulfathiazole
Synthesis of Silver Sulfathiazole (B1682510) Derivatives and Analogues
Research has also focused on synthesizing derivatives and analogues of silver sulfathiazole to improve properties such as water solubility and potentially enhance biological activity. One study reported the preparation of five hydrophilic derivatives of sulfadiazine (B1682646), where three of these were suitable for forming photostable 1:1 silver compounds nih.gov. These silver compounds exhibited five to ten times greater water solubility compared to this compound. Spectroscopic data (IR, 1H-NMR, 13C-NMR) indicated a coordination mode similar to that of this compound nih.gov. Another area of investigation involves the hybridization of sulfathiazole with imine bonds and azo compounds to create novel azoimino-sulfathiazole (AIST) derivatives, synthesized via one-pot three-component reactions tandfonline.com. These derivatives were characterized using techniques like TLC, MP, FT-IR, 1H NMR, and 13C NMR tandfonline.com. Furthermore, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives incorporating the sulfathiazole moiety has been explored, with some derivatives showing potential antifungal activity researchgate.net.
Nanomaterial Synthesis Incorporating this compound
The incorporation of this compound into nanomaterials is a significant area of research, aiming to leverage the benefits of nanotechnology for improved drug delivery and efficacy.
Synthesis of Silver-Sulfathiazole Complexes with Varied Ligands
The synthesis of silver complexes incorporating sulfathiazole, a well-established sulfonamide antibiotic, with varied ligands represents a significant area of chemical research aimed at modulating the therapeutic and material properties of silver-based compounds. By coordinating sulfathiazole with silver ions, often in the presence of additional ligands, researchers aim to create novel entities with enhanced or altered biological activities and unique structural characteristics. This section explores the methodologies employed in synthesizing such complexes, the diverse coordination behaviors of sulfathiazole, and the structural outcomes influenced by the choice of varied ligands.
Synthesis Strategies
The preparation of this compound complexes with varied ligands typically involves direct reaction between a silver salt and sulfathiazole, often in combination with another coordinating molecule. The choice of solvent, reaction temperature, and stoichiometry are critical parameters influencing the final product's composition and structure.
Direct Synthesis of this compound Complexes : Simpler this compound complexes, often with a 1:1 metal-to-ligand ratio, can be synthesized by reacting a silver(I) salt, such as silver nitrate (B79036) (AgNO₃), with sulfathiazole. For instance, the synthesis of this compound (Ag-SFT) has been reported using a 1:1 molar ratio of silver to sulfathiazole, typically in an aqueous or alcoholic medium researchgate.net. These reactions often lead to the formation of coordination polymers or discrete molecular entities, depending on the coordination preferences of the silver ion and the ligand.
Coordination Behavior of Sulfathiazole
Sulfathiazole is a versatile ligand capable of coordinating to metal ions through several potential donor atoms. Its coordination modes are crucial in determining the structure and properties of the resulting silver complexes.
Donor Atoms : Sulfathiazole possesses multiple potential coordination sites, including the nitrogen atom of the sulfonamide group (-SO₂NH-), the nitrogen atoms within the thiazole (B1198619) ring, and the oxygen atoms of the sulfonyl group (-SO₂-). researchgate.netsryahwapublications.comnsps.org.ng.
Coordination Modes :
Monodentate Coordination : Sulfathiazole can act as a monodentate ligand, coordinating through a single donor atom. Common monodentate coordination involves the nitrogen atom of the thiazole ring sryahwapublications.com.
Bidentate Coordination : Sulfathiazole can also coordinate in a bidentate fashion. This can occur through the nitrogen atom of the thiazole ring and the deprotonated nitrogen of the sulfonamide group, or via the nitrogen of the thiazole ring and an oxygen atom of the sulfonyl group researchgate.netsryahwapublications.com. The deprotonation of the sulfonamide nitrogen is often facilitated by the reaction conditions, enhancing its nucleophilicity and coordinating ability. In some instances, coordination through the sulfonamide nitrogen and a nitrogen atom in the heterocyclic ring has been observed researchgate.net.
Structural Aspects and Ligand Diversity
The structural outcomes of this compound complex synthesis are highly dependent on the chosen ligands and reaction conditions. The diversity of ligands employed, including other sulfonamides or nitrogen-containing heterocycles, leads to varied structural motifs.
Dimeric and Polymeric Structures : Simple this compound complexes, such as Ag-SFT, have been shown to form dimeric structures where silver ions bridge between two sulfathiazole molecules researchgate.net. In other cases, silver complexes with sulfathiazole and co-ligands like bipyridyl or aminopyrimidine can adopt mononuclear structures, where the silver ion is coordinated by both sulfathiazole and the co-ligand, or extend into polymeric networks sryahwapublications.com. The specific coordination geometry around the silver ion, often distorted tetrahedral or square planar, is influenced by the steric and electronic properties of the coordinated ligands.
Influence of Co-ligands : The incorporation of co-ligands like 2,2'-bipyridyl or 2-aminopyrimidine (B69317) alongside sulfathiazole can significantly alter the complex's structure. These molecules can act as chelating ligands, forming stable complexes with silver, and their presence can dictate whether the resulting this compound complex is mononuclear or part of a larger supramolecular assembly sryahwapublications.com. The interplay between sulfathiazole and the co-ligand in coordinating to the silver center is a key factor in designing complexes with specific architectures.
Characterization of Synthesized Complexes
The synthesized this compound complexes with varied ligands are typically characterized using a combination of analytical and spectroscopic techniques to confirm their composition, structure, and purity.
Spectroscopic Techniques : Infrared (IR) spectroscopy is vital for identifying functional groups and changes upon coordination, such as shifts in characteristic vibrational frequencies of the sulfonamide and thiazole moieties researchgate.netsryahwapublications.comnsps.org.ng. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) provides detailed information about the electronic environment of the atoms and confirms the coordination sites of the ligands researchgate.netsryahwapublications.com. UV-Visible spectroscopy is used to study electronic transitions, often indicating charge transfer processes between the ligand and the silver ion researchgate.netsapub.org.
Elemental Analysis and Thermal Analysis : Elemental analysis (C, H, N, S) confirms the empirical formula and metal-to-ligand ratio of the complexes researchgate.netsryahwapublications.comsapub.org. Thermogravimetric analysis (TGA) provides insights into the thermal stability of the complexes and the presence of any coordinated solvent molecules sryahwapublications.com.
X-ray Diffraction : Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of the complexes, revealing coordination geometries, bond lengths, bond angles, and supramolecular arrangements, such as dimeric or polymeric structures researchgate.net. X-ray powder diffraction can also be used for structural characterization when single crystals are not obtainable researchgate.netnsps.org.ng.
Data Presentation
The following table summarizes key aspects of this compound complexes synthesized with varied ligands, drawing from reported research findings.
Table 1: Synthesis and Characterization of this compound Complexes with Varied Ligands
| Complex Designation / Formula Type | Primary Ligand | Co-ligand(s) | Metal:Ligand Ratio (Ag:Ligand:Co-ligand) | Typical Synthesis Conditions | Sulfathiazole Coordination Mode(s) | Reported Structural Features | Key Characterization Techniques |
| Ag-SFT (this compound) | Sulfathiazole | None | 1:1 | Aqueous or alcoholic medium | Sulfonamide N, Thiazole N-heterocycle N | Dimeric, Silver bridging | Elemental Analysis, IR, ¹H NMR, ¹⁵N NMR, X-ray Powder Diffraction |
| [Ag(Hst)(bipy)] type | Sulfathiazole | 2,2'-bipyridyl | 1:1:1 (implied) | Alcoholic medium | Monodentate (N-thiazole) or Bidentate (N-thiazole, SO₂-O) | Mononuclear or Polymeric | IR, NMR, Elemental Analysis, UV-Vis, TGA |
| [Ag(Hst)(apy)] type | Sulfathiazole | 2-aminopyrimidine | 1:1:1 (implied) | Alcoholic medium | Monodentate (N-thiazole) or Bidentate (N-thiazole, SO₂-O) | Mononuclear or Polymeric | IR, NMR, Elemental Analysis, UV-Vis, TGA |
| Ag-SFM (Silver Sulfamethoxazole) | Sulfamethoxazole (B1682508) | None | 1:1 | Aqueous or alcoholic medium | Sulfonamide N, Thiazole N-heterocycle N | Mononuclear (implied) | Elemental Analysis, IR, ¹H NMR, ¹⁵N NMR |
Note: "Hst" denotes Sulfathiazole. "bipy" denotes 2,2'-bipyridyl. "apy" denotes 2-aminopyrimidine. "SFM" denotes Sulfamethoxazole. The coordination modes and structural features are based on general observations for these types of complexes as described in the literature.
Compound Names Mentioned:
this compound (Ag-SFT)
Sulfathiazole (Hst)
Silver nitrate (AgNO₃)
Sulfamethoxazole (SMX, SFM)
2,2'-bipyridyl (bipy)
2-aminopyrimidine (apy)
Structural Elucidation and Physicochemical Characterization Studies
Spectroscopic Analysis of Silver Sulfathiazole (B1682510) and Its Complexes
Spectroscopic techniques are indispensable for probing the molecular structure of silver sulfathiazole and understanding the coordination between the silver ion and the sulfathiazole ligand.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule and determining how they are affected by complexation. In the analysis of this compound, IR spectra provide direct evidence of the coordination sites involved in bonding with the silver ion.
When comparing the IR spectrum of free sulfathiazole with that of this compound, significant shifts in the vibrational frequencies of specific functional groups are observed. The spectrum of the sulfathiazole ligand typically shows strong bands corresponding to the asymmetric and symmetric stretching vibrations of the aromatic amino group (-NH2) and the sulfonamide (-SO2NH-) group. researchgate.net
Coordination of the silver ion to the sulfathiazole ligand is evidenced by notable changes in these spectral regions. researchgate.net Research indicates that complexation with silver occurs through the nitrogen atom of the deprotonated sulfonamide group and may also involve the nitrogen atom of the thiazole (B1198619) ring. researchgate.net This interaction leads to a shift in the characteristic absorption bands of the sulfonamide group. For instance, the stretching vibrations associated with the S=O bonds in the sulfonyl group (typically found in the 1321-1090 cm⁻¹ region) are altered upon silver coordination. nih.gov
Table 1: Key IR Vibrational Frequencies (cm⁻¹) for Sulfathiazole and its Metal Complexes Data compiled from representative studies of sulfonamide complexes.
| Functional Group | Sulfathiazole (Ligand) | This compound Complex | Interpretation |
| Aromatic -NH₂ Stretch | ~3466, ~3377 | Shifts observed | Indicates involvement or environmental change of the amino group. |
| Sulfonamide -NH Stretch | ~3298 | Band disappears/shifts significantly | Suggests deprotonation and coordination via the sulfonamide nitrogen. researchgate.net |
| Asymmetric SO₂ Stretch | ~1321 | Shift to lower frequency | Indicates coordination involving the sulfonyl group oxygens. |
| Symmetric SO₂ Stretch | ~1090 | Shift to lower frequency | Confirms interaction at the sulfonyl site. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and electronic environment within a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies are crucial for confirming the structure and identifying the points of metal-ligand interaction in solution and solid states.
¹H NMR: The proton NMR spectrum of sulfathiazole shows distinct signals for the aromatic protons on the benzene ring, the protons on the thiazole ring, and the amine protons. Upon complexation with silver, chemical shifts (δ) of protons near the coordination sites are observed. Protons on the thiazole ring and the amine proton of the sulfonamide group are particularly sensitive to the presence of the silver ion. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms adjacent to the nitrogen atoms in the thiazole ring and the sulfonamide group experience noticeable changes in their chemical shifts upon coordination with silver, further confirming the binding sites. nih.gov
¹⁵N NMR: ¹⁵N NMR is particularly diagnostic for identifying the nitrogen atoms involved in metal coordination. Spectroscopic analysis of this compound shows significant shifts in the ¹⁵N signals corresponding to the sulfonamide nitrogen, providing strong evidence that this is a primary coordination site for the silver ion. researchgate.net Participation of the nitrogen atoms from the heterocyclic ring in the coordination has also been indicated by these studies. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ Assignments based on studies of sulfathiazole and its metal complexes. nih.govnih.gov
| Nucleus | Atom Position | Sulfathiazole (HST) | This compound Complex | Interpretation |
| ¹H | Aromatic (ortho to -SO₂) | ~7.6 | Shifted | Change in electronic environment due to coordination. |
| ¹H | Aromatic (ortho to -NH₂) | ~6.6 | Shifted | Change in electronic environment. |
| ¹H | Thiazole Ring | ~6.8, ~7.3 | Shifted | Indicates involvement of the thiazole ring in coordination. |
| ¹³C | C-S (Thiazole) | ~168 | Shifted | Confirms interaction near the thiazole ring. |
| ¹³C | C-SO₂ (Benzene) | ~153 | Shifted | Indicates electronic changes propagated through the molecule. |
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is used to study the electronic transitions within a molecule and is sensitive to changes in conjugation and complex formation. The UV/Vis spectrum of sulfathiazole is characterized by absorption bands arising from π→π* transitions in the aromatic rings.
Upon formation of the this compound complex, shifts in the wavelength of maximum absorbance (λ_max) can occur, indicating a change in the electronic structure of the ligand due to interaction with the silver ion. researchgate.net UV/Vis spectroscopy is also a primary method for quantitative analysis of this compound, often used to determine its concentration in various formulations. soton.ac.uk Kinetic measurements using UV/Vis spectroscopy have also been employed to study the stability and decomposition of silver sulfonamide complexes in solution, with the appearance of new broad bands suggesting complex degradation over time. researchgate.net
Crystallographic and Morphological Investigations
While spectroscopy reveals molecular-level details, crystallographic and microscopic techniques provide information on the long-range order of molecules in the solid state and the macroscopic morphology of the material.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Powder X-ray Diffraction (PXRD) is particularly useful for characterizing the bulk material and identifying its crystalline phase.
Studies on this compound (Ag-SFT) using X-ray powder diffraction have successfully determined its crystal structure. researchgate.net The analysis revealed the formation of a dimeric structure where a silver atom acts as a bridge between two sulfathiazole ligand molecules. researchgate.net This structural arrangement is crucial for understanding the compound's stability and properties. The parent ligand, sulfathiazole, is known to exist in several polymorphic forms, each with a distinct crystal lattice and hydrogen-bonding pattern. nih.govresearchgate.net XRD analysis allows for the differentiation of these forms and provides insight into how the introduction of the silver ion directs the assembly of the molecules into a unique crystal structure. nih.govresearchgate.net
Electron Microscopy (SEM, TEM) for Nanostructure Morphology
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology, size, and surface features of materials at the micro- and nanoscale.
While detailed electron microscopy studies on bulk crystalline this compound are not widely reported, these techniques have been extensively applied to characterize related nanostructures, such as silver nanoparticles synthesized in the presence of sulfathiazole or incorporated into silver sulfadiazine (B1682646) formulations.
SEM provides high-resolution images of the surface topography. In studies of related materials, SEM has been used to show the spherical nature of silver nanoparticles and their distribution within a matrix. researchgate.netnih.gov
TEM allows for the visualization of the internal structure and determination of the size and shape of individual nanoparticles. For sulfathiazole-nanosilver conjugates, TEM analysis has confirmed the formation of spherical nanoparticles. researchgate.net In broader studies of biosynthesized silver nanoparticles, TEM reveals that particles are often spherical with sizes ranging from a few nanometers to over 100 nm. nih.gov This information is critical for understanding the properties of nanostructured forms of silver-containing sulfonamides.
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds like this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time, providing crucial information about its stability, purity, and composition.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to study the thermal transitions of a material, such as melting and decomposition.
Studies on related silver sulfa drugs, like silver sulfadiazine, show a sharp endothermic peak in DSC thermograms, which corresponds to the melting point of the compound. For instance, one analysis identified the melting point of a silver sulfadiazine control sample at 261.85°C. juniperpublishers.com The latent heat of fusion (ΔHfusion), which is the energy required to melt the solid, was measured at 54.68 J/g for the same sample. juniperpublishers.com DSC analysis of sulfathiazole itself has shown multiple endothermic peaks, with the final peak at 203.5°C corresponding to the melting of its primary polymorphic form (form I). researchgate.net The presence of distinct peaks can indicate polymorphic transformations before melting. researchgate.net
Interactive Data Table: DSC Thermal Events for Silver Sulfa Compounds
| Compound | Thermal Event | Temperature (°C) | Latent Heat of Fusion (ΔHfusion) (J/g) |
| Silver Sulfadiazine (Control) | Melting Point | 261.85 | 54.68 |
| Sulfathiazole (Form I) | Melting Point | 203.5 | Not specified |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.
Interactive Data Table: TGA Data for Silver Sulfadiazine
| Parameter | Value |
| Thermal Degradation Profile | Single Step |
| Maximum Thermal Degradation Temperature (Tmax) | 274.21°C |
Surface Chemistry and Compositional Analysis
The efficacy and behavior of this compound are also dependent on its surface chemistry and composition. Various analytical methods are employed to investigate these characteristics. Microscopic, thermoanalytical, and spectroscopic techniques are key to providing information on surface chemical composition, crystallinity, and morphology. researchgate.net
For compositional analysis and to ensure the stability of formulations, chromatographic methods are frequently used. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques for quantifying this compound and detecting any degradation products. brieflands.com A stability-indicating HPLC method utilizing a C18 column can be employed, with a mobile phase typically consisting of water, acetonitrile (B52724), and phosphoric acid, and detection at a wavelength of 254 nm. brieflands.comresearchgate.net
Scanning Electron Microscopy (SEM) is another valuable tool that provides information regarding the surface topography and composition of the sample. In SEM analysis, an electron beam interacts with the sample, producing signals that reveal details about the surface structure. Furthermore, particle size analyzers can be used to detect potential crystal growth in formulations over time, which is a critical factor for stability. brieflands.com
Mechanistic Investigations of Antimicrobial Action
Elucidation of Synergistic Antimicrobial Mechanisms
Silver sulfathiazole's robust antimicrobial activity is not merely the sum of its parts but rather a synergistic combination of the distinct mechanisms of silver and sulfathiazole (B1682510). patsnap.com This synergistic effect enhances its efficacy beyond what either component could achieve alone. patsnap.com The slow dissociation of the compound ensures a sustained release of silver ions, providing a prolonged antimicrobial effect, while the sulfathiazole component concurrently inhibits bacterial replication. patsnap.com
The silver component of this compound is a broad-spectrum antimicrobial agent effective against a wide array of Gram-positive and Gram-negative bacteria, as well as some fungi. patsnap.comdrugbank.com Upon application, silver ions (Ag+) are gradually released. patsnap.com These ions are highly reactive and target multiple sites within the bacterial cell, leading to comprehensive cellular disruption.
One of the primary targets of silver ions is the bacterial cell membrane and wall. patsnap.comdrugbank.com The positively charged silver ions are electrostatically attracted to the negatively charged components of the bacterial cell envelope. nih.govmdpi.com This interaction leads to increased permeability of the cytoplasmic membrane, causing a loss of essential ions like potassium and a reduction in ATP levels. cleanroomtechnology.com Studies have shown this can lead to the separation of the cytoplasmic membrane from the cell wall in both Gram-positive and Gram-negative bacteria. cleanroomtechnology.com
Once inside the cell, silver ions continue their disruptive activity. They are known to bind to various cellular components, including DNA, proteins, and enzymes. patsnap.combohrium.com The binding of silver ions to DNA can cause the DNA to condense, thereby inhibiting its replication capabilities. mmclibrary.comyoutube.com Furthermore, silver ions can trigger the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress that damages proteins and DNA. nih.govcleanroomtechnology.com
The interaction of silver ions with proteins is another critical aspect of their antimicrobial action. Silver ions have a high affinity for sulfhydryl (-SH) groups found in many proteins, including essential enzymes. drugbank.commmclibrary.com This binding can lead to the denaturation of proteins and the inactivation of enzymes, disrupting vital cellular processes such as respiration. nih.govmmclibrary.com
Table 1: Mechanisms of Cellular Disruption by Silver Ions
| Cellular Target | Mechanism of Action | Reference |
|---|---|---|
| Cell Membrane & Wall | Increases permeability, leading to leakage of cellular contents. | patsnap.comcleanroomtechnology.com |
| DNA | Binds to DNA, causing condensation and inhibiting replication. | patsnap.commmclibrary.comyoutube.com |
| Proteins & Enzymes | Binds to sulfhydryl groups, leading to denaturation and inactivation. | patsnap.comdrugbank.commmclibrary.com |
| Cellular Respiration | Inhibits respiratory enzymes, interrupting ATP production. | nih.gov |
| General Cellular State | Induces the production of reactive oxygen species (ROS), causing oxidative stress. | nih.govcleanroomtechnology.com |
The sulfathiazole component of this compound acts as a bacteriostatic agent by targeting a specific metabolic pathway essential for bacterial survival. patsnap.comyoutube.com Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA). patsnap.com Bacteria synthesize their own folic acid, a crucial vitamin for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. patsnap.compatsnap.com
The enzyme dihydropteroate (B1496061) synthase (DHPS) is a key component in the folic acid synthesis pathway, utilizing PABA as a substrate. patsnap.com Due to its structural similarity to PABA, sulfathiazole acts as a competitive inhibitor of DHPS. patsnap.compatsnap.com By binding to the active site of the enzyme, sulfathiazole prevents PABA from binding, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid. patsnap.com This disruption of the folic acid pathway ultimately halts bacterial growth and reproduction. patsnap.compatsnap.com
Table 2: Metabolic Inhibition by Sulfathiazole
| Target Enzyme | Mechanism of Inhibition | Metabolic Pathway Affected | Reference |
|---|---|---|---|
| Dihydropteroate synthase (DHPS) | Competitive inhibition with para-aminobenzoic acid (PABA). | Folic acid synthesis. | patsnap.compatsnap.com |
The combination of silver ions and sulfathiazole in a single compound results in a synergistic antimicrobial effect. patsnap.comnih.gov While the silver ions cause widespread structural and functional damage to the bacterial cell, the sulfathiazole moiety simultaneously cripples its metabolic machinery. patsnap.com This dual-pronged attack makes it more difficult for bacteria to develop resistance. patsnap.com
Research suggests that the efficacy of this compound is due to the slow and sustained delivery of silver ions into the wound environment. nih.govinstitutobeatrizyamada.com.br In this context, even a relatively small amount of sulfadiazine (B1682646) appears to be active. institutobeatrizyamada.com.br While silver is bound by bacteria, sulfadiazine itself is not, but it exhibits a specific synergism when combined with subinhibitory levels of silver. nih.govnih.gov This suggests that the sulfathiazole may enhance the activity of the silver ions, or that the two components work in concert to overwhelm the bacterial defenses.
Molecular Interactions with Microbial Components
The antimicrobial action of this compound is fundamentally based on its molecular interactions with various components of the microbial cell. These interactions disrupt the structural integrity and functional processes of the bacteria.
This compound acts primarily on the cell membrane and cell wall to exert its bactericidal effect. drugbank.com The silver ions released from the compound are attracted to and bind with proteins and other molecules within the bacterial cell envelope. patsnap.com This binding alters the membrane's structure, leading to increased permeability and the leakage of intracellular contents. nih.govcleanroomtechnology.com The disruption of the cell membrane also interferes with vital functions such as nutrient transport and energy production.
Inside the bacterial cell, silver ions exhibit a strong affinity for various proteins and enzymes. patsnap.combohrium.com A key mechanism is the binding of silver ions to the thiol groups (-SH) of proteins, which are crucial for maintaining the protein's three-dimensional structure and enzymatic activity. mmclibrary.com This interaction can lead to the inactivation of essential enzymes involved in cellular respiration and other metabolic pathways. nih.govmmclibrary.com Furthermore, silver ions can cause the denaturation and precipitation of proteins within the cell. mmclibrary.com Studies have also shown that sub-inhibitory concentrations of silver sulfadiazole can affect the production of extracellular proteins in some strains of Staphylococcus aureus. nih.gov
Effects on Microbial Nucleic Acids (DNA/RNA)
This compound disrupts microbial nucleic acids through a dual-action mechanism, targeting both the structure and the synthesis of DNA and RNA.
The silver ion (Ag+) component of the molecule has been shown to interact directly with deoxyribonucleic acid (DNA). nih.gov Studies on isolated DNA revealed that this compound can form stable, nondissociable complexes with the molecule. nih.gov This interaction is believed to involve a preliminary, reversible binding of the sulfadiazine part, followed by a stronger, more permanent binding involving the silver atom. nih.gov While these specific complexes have not been detected within treated bacteria, the compound effectively blocks macromolecular synthesis, with DNA synthesis being particularly sensitive to this inhibition. nih.gov The binding of silver ions to bacterial DNA is thought to interfere with the transcription and replication processes, contributing to the compound's bactericidal effect. nih.gov
Complementing the direct action of silver, the sulfathiazole moiety targets the production of nucleic acid precursors. Sulfathiazole is a competitive inhibitor of dihydropteroate synthetase (DHPS), a critical enzyme in the bacterial synthesis of folic acid. patsnap.compatsnap.compatsnap.com It acts as a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.compatsnap.com By binding to the active site of DHPS, sulfathiazole blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. patsnap.com Tetrahydrofolic acid is an essential cofactor for the synthesis of purines and thymidine, which are the fundamental building blocks of DNA and RNA. patsnap.com This disruption halts bacterial DNA replication and cell division, leading to a bacteriostatic effect where bacterial growth and proliferation are inhibited. patsnap.compatsnap.com
| Component | Mechanism of Action on Nucleic Acids | Effect |
| Silver (Ag+) | Binds directly to DNA, forming complexes and interfering with replication and transcription. nih.govnih.gov | Inhibition of DNA synthesis and function. nih.govmdpi.com |
| Sulfathiazole | Competitively inhibits the enzyme dihydropteroate synthetase (DHPS). patsnap.compatsnap.com | Blocks folic acid synthesis, preventing the production of nucleotide precursors (purines, thymidine). patsnap.comwikipedia.org |
Modulation of Microbial Physiologies
Beyond its effects on genetic material, this compound profoundly disrupts the fundamental physiological processes that sustain microbial life, including energy generation, management of oxidative stress, and essential enzymatic pathways.
The silver component of this compound critically compromises the integrity of the bacterial cell membrane, leading to a breakdown in cellular bioenergetics. Silver ions bind to proteins and other molecules within the surface membrane. nih.gov This binding disrupts the membrane's structure and function, causing proton leaks. nih.gov The leakage of protons dissipates the proton motive force across the membrane, which is the electrochemical gradient essential for ATP synthesis via oxidative phosphorylation. This disruption of the cell's energy production ultimately contributes to cell death. nih.gov
A significant aspect of silver's antimicrobial action is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com The interaction of silver ions with the bacterial respiratory chain can perturb electron transport, leading to the formation of ROS, such as superoxide (B77818) radicals. nih.govresearchgate.net ROS are highly reactive molecules that can inflict widespread damage on vital cellular components, including lipids, proteins, and nucleic acids. mdpi.comnih.gov This oxidative damage disrupts cellular homeostasis and contributes significantly to the bactericidal effects of the compound. nih.gov Studies have shown that ROS-mediated activity accounts for a substantial portion—nearly half in some cases—of the log reduction in populations of bacteria like Escherichia coli and Staphylococcus aureus when treated with silver ions. nih.gov
The most well-defined enzyme inhibition pathway for this compound involves the targeted action of its sulfonamide component on folic acid synthesis. As previously mentioned, sulfathiazole is a competitive inhibitor of dihydropteroate synthase (DHPS). patsnap.comnih.govnih.gov This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, a crucial step in the folate pathway. wikipedia.orgnih.gov
Because sulfathiazole is structurally similar to pABA, it competes for the enzyme's active site. patsnap.com When sulfathiazole binds to DHPS, it prevents the formation of the essential dihydropteroate product, thereby blocking the entire folate synthesis pathway. patsnap.comwikipedia.org Since bacteria cannot import folate from their environment and must synthesize it themselves, this inhibition is selectively toxic. patsnap.comwikipedia.org The inability to produce folate halts the synthesis of the building blocks for DNA and RNA, arresting cell growth and division. patsnap.compatsnap.com
Research on Antimicrobial Efficacy and Spectrum
Broad-Spectrum Antibacterial Activity Studies
Silver sulfathiazole (B1682510) exhibits potent bactericidal activity against a diverse array of bacteria, encompassing both Gram-positive and Gram-negative species. Its mechanism of action is primarily attributed to the synergistic effects of silver ions and the sulfathiazole moiety. The silver ions bind to bacterial cell membranes and intracellular proteins, leading to structural damage and disruption of essential cellular processes, while sulfathiazole inhibits folic acid synthesis, a critical pathway for bacterial growth and replication.
Silver sulfathiazole has demonstrated significant efficacy against various Gram-positive bacteria, including those notorious for causing skin and soft tissue infections.
Staphylococcus aureus , a common cause of wound infections, is susceptible to this compound. Studies have reported Minimum Inhibitory Concentrations (MICs) to be in the range of 16-64 µg/mL researchgate.net.
Methicillin-resistant Staphylococcus aureus (MRSA) , a strain resistant to multiple antibiotics, is also sensitive to this compound. Research has indicated an MIC50 of 85 mg/L for MRSA isolates oup.com. In time-kill experiments, this compound was found to be rapidly bactericidal against MRSA oup.com. Another study reported that a concentration of 8960 µM (approximately 3.20 g/L) was required for a 3-log reduction in MRSA viability nih.gov.
Streptococcus pyogenes , another significant pathogen in skin infections, is effectively inhibited by this compound. One study demonstrated that a 1% this compound cream has an inhibitory effect on S. pyogenes comparable to that of 2% mupirocin and 1% fusidic acid creams woundsinternational.comwoundsinternational.com. The Minimum Bactericidal Concentration (MBC) for S. pyogenes ranged from 0.01 to 0.1% (w/v) for this compound woundsinternational.com. Further research has shown that most strains of S. pyogenes are inhibited by this compound concentrations of 12.5 µg/mL or less asm.org.
Table 1: Efficacy of this compound against Gram-Positive Bacteria
| Bacterium | Test Method | Finding |
| Staphylococcus aureus | MIC | 16-64 µg/mL |
| MRSA | MIC50 | 85 mg/L |
| MRSA | Bactericidal Concentration | 8960 µM for 3-log reduction |
| Streptococcus pyogenes | MBC | 0.01 - 0.1% (w/v) |
| Streptococcus pyogenes | MIC | ≤12.5 µg/mL for most strains |
The compound is also highly effective against a range of Gram-negative bacteria, which are frequent colonizers of burn wounds and other traumatic injuries.
Escherichia coli is susceptible to this compound, with studies showing a bactericidal concentration of 560 µM (0.20 g/L) for the O157:H7 strain nih.gov. A cumulative percentage of 90.5% of E. coli strains were inhibited at a concentration of 50 µg/mL asm.org.
Pseudomonas aeruginosa , a notoriously difficult-to-treat opportunistic pathogen, exhibits susceptibility to this compound with reported MICs in the low micromolar range (56 µM or 0.020 g/L) nih.gov.
Klebsiella pneumoniae is another Gram-negative bacterium against which this compound is active. While a topical cream with 1% this compound showed antibacterial activity, it was found to be less potent than a 0.1% polyhexanide cream in one study heraldopenaccess.us.
Table 2: Efficacy of this compound against Gram-Negative Bacteria
| Bacterium | Test Method | Finding |
| Escherichia coli | Bactericidal Concentration | 560 µM (0.20 g/L) for O157:H7 |
| Escherichia coli | Cumulative Inhibition | 90.5% of strains at 50 µg/mL |
| Pseudomonas aeruginosa | MIC | 56 µM (0.020 g/L) |
| Klebsiella pneumoniae | Comparative Activity | Less potent than 0.1% polyhexanide cream |
A significant advantage of this compound is its effectiveness against multidrug-resistant (MDR) bacteria. Strains that are resistant to conventional antibiotics often remain susceptible to this compound researchgate.net. This includes multi-resistant species like MRSA and Acinetobacter spp., which have been shown to be uniformly sensitive researchgate.netwounds-uk.com. Studies on isolates from burn patients have shown that this compound maintains moderate MICs against MDR strains of P. aeruginosa and Acinetobacter baumannii-calcoaceticus complex dtic.mil.
Antifungal and Antiviral Activity Investigations
Beyond its antibacterial properties, research has explored the efficacy of this compound against other microbial pathogens.
This compound has demonstrated notable antifungal activity.
Candida albicans , a common opportunistic yeast, is susceptible to this compound. Irreversible inactivation of the fungal enzyme phosphomannose isomerase by this compound has been demonstrated in C. albicans wounds-uk.com.
Dermatophytes , the fungi responsible for infections of the skin, hair, and nails, are also inhibited by this compound. Studies have shown its activity against genera such as Trichophyton, Microsporum, and Epidermophyton science.gov. All strains of dermatophytes tested in one study were inhibited at a concentration of 100 µg/mL or less wounds-uk.com. While specific MIC values for this compound against these fungi are not widely reported, related studies on silver nanoparticles have shown MICs against Microsporum canis, Trichophyton mentagrophytes, and Microsporum gypseum to be in the range of 170-200 µg/mL nih.govijbiotech.comresearchgate.net.
Table 3: Antifungal Activity of this compound
| Fungus/Yeast | Finding |
| Candida albicans | Inactivates phosphomannose isomerase |
| Dermatophytes (Trichophyton, Microsporum, Epidermophyton) | Inhibited at ≤100 µg/mL |
The antiviral properties of this compound have also been investigated. Research has shown that this compound is active against Herpesvirus types 1 and 2 wounds-uk.com. The proposed mechanism for this antiviral activity is the binding of silver to the viral DNA wounds-uk.com.
Factors Influencing Antimicrobial Potency
The antimicrobial effectiveness of this compound is not absolute but is influenced by several critical factors. These include the concentration of the compound, the duration for which the microbes are exposed to it, and the characteristics of the delivery system used. Understanding these variables is essential for optimizing its therapeutic action.
The antimicrobial and antibiofilm activities of this compound are directly correlated with its concentration. nih.govmdpi.com Research has consistently shown that as the concentration of this compound increases, its ability to inhibit and eradicate microbial colonies and biofilms becomes more pronounced. nih.gov
In vitro studies on mature mixed bacterial biofilms on voice prostheses demonstrated a significant, concentration-dependent reduction in bacterial colonies, metabolic activity, and the complex spatial structure of the biofilms. nih.gov For instance, a significant removal effect on biofilm colonies was observed at a concentration of 5 µg/ml, while a concentration of 10 µg/ml was required to significantly reduce the metabolic activity of the mature biofilms. nih.gov Similarly, another study found that silver sulfadiazine (B1682646) treatment decreased bacterial colony proliferation in both planktonic and biofilm states in a dose-dependent manner. mdpi.com
The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, for this compound is typically found to be between 16 and 64 µg/ml for most susceptible organisms. wounds-uk.comresearchgate.net The bactericidal effect is often observed at concentrations close to the MIC. wounds-uk.com
Table 1: Concentration-Dependent Effects of this compound on Biofilms
| Concentration | Observed Effect | Source |
|---|---|---|
| 5 µg/ml | Significant reduction in the number of bacterial colonies in mature voice prosthesis biofilms. | nih.gov |
| 10 µg/ml | Significant reduction in the metabolic activity of mature voice prosthesis biofilms. | nih.gov |
| 16-64 µg/ml | Typical Minimum Inhibitory Concentration (MIC) range against various pathogens. | wounds-uk.com |
The duration of exposure is another critical determinant of this compound's antimicrobial efficacy. Sustained contact between the agent and the microbial population is necessary to achieve the desired bactericidal or bacteriostatic outcome.
Different formulations are designed to provide varying durations of antimicrobial activity. For example, a study involving a dressing containing silver sulfadiazine (Silvazine™) reported that no viable bacteria from any tested cultures were detected after just 30 minutes of exposure. wounds-uk.com In clinical settings, prolonged application is often necessary. A study on patients with infected diabetic foot ulcers showed a significant improvement and resolution of infection after 30 days of continuous treatment with silver sulfathiazine dressings. nih.gov
Advanced delivery systems aim to prolong the release of the active components, thereby maintaining an effective antimicrobial environment over an extended period. A study on poly(lactic acid) nanosheets loaded with silver sulfadiazine found that the formulation released silver ions for more than three days, providing a sustainable antimicrobial effect. nih.gov This sustained release is crucial for preventing wound infection during the healing process. nih.gov
The formulation and delivery system of this compound play a pivotal role in its therapeutic efficacy by influencing its solubility, penetration, and release kinetics. mdpi.com Standard cream formulations have limitations, including poor solubility and the formation of an adhesive pseudo-eschar that can impede drug penetration. mdpi.com To overcome these challenges, various advanced delivery systems have been developed.
Nanoemulsions, nanogels, hydrogels, sprays, and biofilms have all been shown to enhance the antimicrobial activity of this compound compared to conventional creams. mdpi.comhygeiajournal.combrieflands.comijrrjournal.com For example, a nanoemulsion-based lotion demonstrated superior antimicrobial activities against different bacterial strains when compared to commercial creams, which is attributed to the smaller particle size (around 213 nm) and larger surface area, allowing for rapid penetration. mdpi.com A spray formulation was also found to produce significantly larger zones of inhibition against Pseudomonas aeruginosa than a cream form. brieflands.com
Film-forming hydrogels have been shown to improve the solubility of this compound, leading to a greater zone of inhibition against both gram-positive and gram-negative microorganisms compared to marketed creams. hygeiajournal.com Furthermore, a biodegradable biofilm composed of silver sulfathiazine, chitosan, and sodium alginate demonstrated an almost 100% release of the drug after 6 hours and resulted in a 75% reduction in wound width in an in vivo study, compared to a 57% reduction with a standard cream. nih.gov
Table 2: Comparison of this compound Delivery Systems
| Delivery System | Key Feature | Enhanced Efficacy Finding | Source |
|---|---|---|---|
| Nanoemulsion-based lotion | Particle size of 213 nm, increased surface area | Superior antimicrobial activity compared to commercial creams. | mdpi.com |
| Spray Formulation | Liquid aerosol application | Significantly larger zones of inhibition against P. aeruginosa than cream. | brieflands.com |
| Film-Forming Hydrogel | Improved drug solubility | Greater zone of inhibition compared to marketed cream. | hygeiajournal.com |
| Chitosan/Alginate Biofilm | Biodegradable film, sustained release | ~100% drug release in 6 hours; greater wound reduction than cream. | nih.gov |
| PLA Nanosheets | Ultra-thin film for sustained release | Released silver ions for over 3 days. | nih.gov |
Biofilm Disruption and Inhibition Studies
Bacterial biofilms, which are communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in infection management due to their high tolerance to conventional antibiotics. wounds-uk.comnih.gov this compound has demonstrated significant efficacy in both inhibiting the formation of and disrupting established biofilms. nih.govnih.gov
Studies have shown that this compound is effective against biofilms of clinically relevant pathogens such as Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa. nih.govmdpi.com Its mechanism of action on biofilms is unique; it is believed that the sulfadiazine component selectively binds to the biofilm structure, which then allows for the localized release of silver ions that exert a bactericidal effect on the embedded bacteria. mdpi.comresearchgate.net This targeted delivery mechanism may explain why this compound can be more effective at eradicating mature biofilms than silver nitrate (B79036), even when the concentration of ionized silver is lower. mdpi.comresearchgate.net
The effectiveness of this compound against biofilms is concentration-dependent. nih.gov Research has quantified this by determining the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to kill the biofilm-embedded cells. For S. aureus, MBEC values were found to range from 1.25 to 2.5 mg/L, while for P. aeruginosa, the values were lower, ranging from 0.16 to 0.31 mg/L. nih.gov These concentrations are often below those used in standard clinical preparations (10 mg/mL), indicating potent antibiofilm activity. nih.gov In addition to killing bacteria, this compound also disrupts the biofilm structure by inhibiting the synthesis of polysaccharides and proteins within the EPS matrix. nih.gov
Table 3: Efficacy of this compound Against Bacterial Biofilms
| Pathogen | Finding | MBEC* Value (mg/L) | Source |
|---|---|---|---|
| Staphylococcus aureus | Effective at eliminating immature and mature biofilms. | 1.25 - 2.5 | wounds-uk.comnih.gov |
| Pseudomonas aeruginosa | Effective at eliminating mature biofilms at concentrations below clinical use. | 0.16 - 0.31 | nih.gov |
| Mixed bacterial biofilms | Inhibited formation and removed mature biofilms on voice prostheses. | Not Applicable | nih.gov |
*MBEC: Minimum Biofilm Eradication Concentration
Compound Reference Table
Bacterial Resistance Mechanisms to Silver Sulfathiazole
Mechanisms of Silver Resistance
Bacteria employ several strategies to resist the antimicrobial effects of silver ions (Ag⁺). These mechanisms often involve preventing silver from reaching its intracellular targets or actively removing it from the cell.
Role of sil Operon and Related Genes
The sil operon is a well-characterized genetic determinant of silver resistance, particularly in Gram-negative bacteria. This operon, often found on plasmids, encodes a complex system for silver ion management. Key components include:
Efflux Pumps: The SilCBA complex, an RND-type efflux transporter, and SilP , a P-type ATPase, are responsible for actively pumping silver ions out of the bacterial cell oup.comnih.govoup.comnih.govdovepress.comresearchgate.net.
Sequestration Proteins: SilE and SilF are periplasmic proteins that bind silver ions, sequestering them in the periplasm and preventing their entry into the cytoplasm oup.comnih.govoup.comresearchgate.netresearchgate.net.
Regulatory System: The SilRS two-component system regulates the expression of these resistance genes oup.comoup.comnih.govdovepress.comresearchgate.net.
Mutations in regulatory genes like silS can lead to the derepression of the SilCBA efflux transporter, enhancing silver resistance oup.comnih.gov. The cus operon, primarily known for copper resistance, also plays a role in silver resistance in some bacteria, often in conjunction with the loss of outer membrane porins frontiersin.orgasm.org.
Efflux Pump Expression and Reduced Uptake
Efflux pumps are critical in expelling toxic substances, including silver ions, from bacterial cells researchgate.netnih.gov. In Gram-negative bacteria, systems like SilCBA and CusCFBA are primary mechanisms for silver efflux oup.comfrontiersin.orgasm.orgdiva-portal.org. Reduced uptake of silver ions can also be achieved through alterations in outer membrane permeability, such as the loss or downregulation of porin proteins (e.g., OmpC/F) oup.comnih.govfrontiersin.orgasm.orgresearchgate.net. These changes limit the entry of silver ions into the cell, thereby reducing intracellular toxicity oup.comresearchgate.netdiva-portal.org.
Chelation by Sulfhydryl Groups and Reduction of Silver Ions
Silver ions (Ag⁺) have a high affinity for sulfhydryl (-SH) groups found in cysteine residues of bacterial proteins. Binding of Ag⁺ to these groups can inhibit essential protein functions involved in respiration, metabolism, and cell structure nih.govresearchgate.netmdpi.comfrontiersin.org. Bacteria can also possess intracellular molecules or enzymes that chelate silver ions, effectively inactivating them nih.govfrontiersin.orgroyalsocietypublishing.org. Some mechanisms involve the reduction of silver ions (Ag⁺) to elemental silver (Ag⁰), which is less toxic nih.gov.
Mechanisms of Sulfonamide Resistance in the Context of Silver Sulfathiazole (B1682510)
Sulfonamides, including sulfathiazole, target the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) , which is essential for folic acid synthesis nih.govbiorxiv.orgresearchgate.netoup.comrupahealth.commdpi.compatsnap.commsdvetmanual.com. Resistance to sulfonamides typically arises through two main mechanisms:
Acquisition of sul Genes: Bacteria can acquire genes (sul1, sul2, sul3, sul4) that encode altered DHPS enzymes. These enzymes are structurally similar to the native DHPS but have a reduced affinity for sulfonamides, allowing them to function even in the presence of the drug nih.govbiorxiv.orgresearchgate.netrupahealth.commdpi.com. These sul genes are often found on mobile genetic elements like plasmids and integrons, facilitating their spread researchgate.netmdpi.comnih.gov.
Mutations in the folP Gene: Spontaneous mutations within the bacterial folP gene, which encodes DHPS, can also lead to amino acid substitutions in the enzyme. These alterations modify the active site, reducing sulfonamide binding while preserving substrate (p-aminobenzoic acid, pABA) binding and enzyme activity nih.govbiorxiv.orgrupahealth.com. Compensatory mutations may also arise to restore normal enzyme function nih.gov.
Overproduction of pABA can also contribute to resistance by competing with sulfonamides for binding to DHPS msdvetmanual.com.
Co-occurrence of Silver and Antibiotic Resistance Determinants
There is evidence that genes conferring resistance to silver and genes conferring resistance to various antibiotics can be located together on the same mobile genetic elements, such as plasmids nih.govmsdvetmanual.comnih.gov. For instance, the plasmid pMG101, which carries the sil operon for silver resistance, has also been shown to confer resistance to ampicillin, chloramphenicol, mercury, streptomycin, sulfonamides, and tetracycline (B611298) nih.gov. This co-localization can lead to co-selection , where exposure to one agent (e.g., silver) can inadvertently select for bacteria carrying resistance genes for other antimicrobials diva-portal.orgmsdvetmanual.com. Studies have reported the co-occurrence of silver resistance determinants (sil genes) with genes encoding extended-spectrum beta-lactamases (ESBLs) like blaESBL and blaApmC nih.govtandfonline.com.
Cross-Resistance Patterns with Conventional Antibiotics
Cross-resistance occurs when resistance to one antimicrobial confers resistance to another, often due to shared resistance mechanisms. While silver's multi-target mode of action generally leads to low resistance development, some cross-resistance has been observed.
Porin Loss and Efflux Pumps: Mechanisms that confer silver resistance, such as the loss of outer membrane porins (e.g., OmpC/F) or the upregulation of efflux pumps (e.g., CusCFBA), can also lead to cross-resistance to certain antibiotics. For example, porin deficiency has been linked to resistance to cephalosporins in E. coli oup.comnih.govdiva-portal.org. The CusCFBA efflux transporter, involved in silver resistance, also shows cross-resistance with specific drugs like dinitrobenzene, dinitrophenol, and ethionamide, and to a lesser extent, with beta-lactams diva-portal.org.
Plasmid-Mediated Resistance: As mentioned, plasmids carrying silver resistance genes often also harbor antibiotic resistance genes. This can result in bacteria resistant to both silver and multiple classes of antibiotics nih.govmsdvetmanual.com. Studies suggest that silver exposure may select for bacteria with resistance to clinically important antibiotics such as beta-lactams, co-trimoxazole, and gentamicin (B1671437) diva-portal.org.
However, some studies indicate that resistance development to silver itself is generally low, and when it occurs, it does not necessarily confer resistance to multiple antibiotic classes nih.govresearchgate.net. Further research is needed to fully elucidate the extent and mechanisms of cross-resistance.
Compound List:
Silver sulfathiazole
Silver ions (Ag⁺)
Sulfathiazole
Sulfonamides
Silver nanoparticles (AgNPs)
Silver nitrate (B79036) (SN)
Silver sulfadiazine (B1682646) (SSD)
Ampicillin
Chloramphenicol
Mercury
Streptomycin
Tetracycline
Co-trimoxazole
Gentamicin
Beta-lactams
Cephalosporins
Dinitrobenzene
Dinitrophenol
Ethionamide
Trimethoprim
Copper ions (Cu⁺)
Copper nanoparticles
Advanced Material Science and Delivery Systems for Silver Sulfathiazole
Nanotechnology-Based Delivery Platforms
Nanosuspensions
Nanosuspension technology offers a promising approach to improve the solubility and bioavailability of poorly soluble drugs like silver sulfathiazole (B1682510). By reducing the particle size of SSD to the nanometer range (typically below 1000 nm), nanosuspensions significantly increase the surface area-to-volume ratio, leading to enhanced dissolution rates and improved therapeutic efficacy nih.govnih.govnih.gov.
Silver sulfathiazole nanosuspensions (AgSD/NSs) have been prepared using various techniques, including high-pressure homogenization and microprecipitation followed by high-pressure homogenization nih.govnih.govnih.govdovepress.com. These methods result in stable nanosuspensions with improved solubility, with some studies reporting up to a 96.7% improvement in solubility compared to coarse powders nih.govnih.govdovepress.com. For instance, AgSD nanosuspensions have demonstrated a rapid dissolution rate, with approximately 77.9% of the drug dissolving within 3 minutes, a substantial improvement over coarse powders which showed less than 20% dissolution even after 12 hours nih.gov. The average particle size for these nanosuspensions typically falls within the range of 367-369 nm nih.govnih.govnih.govdovepress.com. Furthermore, nanocrystallization of AgSD has been shown to significantly enhance its antibacterial activity and reduce its cytotoxicity compared to bulk silver sulfadiazine (B1682646) nih.govnih.govresearchgate.net. The median lethal dose (LD50) for silver sulfadiazine nanosuspension has been estimated at 252.1 mg/kg, indicating that dosages used for wound treatment are well below toxic levels tandfonline.com.
Table 1: Characteristics of this compound Nanosuspensions
| Parameter | Value | Reference |
| Average Particle Size | 367-369 nm | nih.govnih.govnih.govdovepress.com |
| Solubility Increase | Up to 96.7% (vs. coarse powder) | nih.govnih.govdovepress.com |
| Dissolution Rate | 77.9% in 3 min (AgSD/NS) | nih.gov |
| LD50 (AgSD NS) | 252.1 mg/kg | tandfonline.com |
| Physical State | Amorphous | nih.gov |
Nanolotion Formulations
Nanolotion formulations represent another advanced delivery system designed to enhance the topical application and efficacy of this compound. These formulations, often based on nanoemulsions, aim to improve the solubility, bioavailability, and antimicrobial activity of SSD, addressing its limitations in conventional topical preparations mdpi.comresearchgate.net.
A nanoemulsion-based cosmetotherapeutic lotion of silver sulfadiazine has been developed using techniques such as ultrasonication mdpi.comresearchgate.net. These nanolotions are characterized by small droplet sizes, with optimized formulations exhibiting particle sizes around 213 nm researchgate.net. They achieve high encapsulation efficiencies, with reported values of approximately 80% for both the nanoemulsion and the resulting nanolotion mdpi.comresearchgate.net. Such formulations have demonstrated superior antimicrobial activities against various bacterial strains when compared to conventional commercial burn creams mdpi.comresearchgate.net. The nanolotion approach also allows for improved permeation properties, potentially enhancing drug delivery to the wound site researchgate.net.
Table 2: Characteristics of this compound Nanolotion Formulations
| Parameter | Value | Reference |
| Average Particle Size | ~213 nm | researchgate.net |
| Encapsulation Efficiency | ~80% | mdpi.comresearchgate.net |
| Antimicrobial Activity | Superior to creams | mdpi.comresearchgate.net |
Strategies for Enhanced Solubility and Controlled Release
Solid Dispersions to Improve Solubility
This compound is classified as a practically insoluble drug (BCS Class 4), with a solubility of approximately 0.0034 mg/ml at 30°C innovareacademics.in. Solid dispersions (SDs) are a well-established formulation strategy to overcome this limitation by molecularly dispersing the drug within a hydrophilic carrier matrix nih.govmdpi.comresearchgate.net. This technique significantly enhances the drug's solubility, dissolution rate, and consequently, its bioavailability nih.govresearchgate.net.
The formation of solid dispersions involves techniques such as solvent evaporation, melt extrusion, or spray drying, utilizing carriers like Poloxamer 407 or Poloxamer 188 innovareacademics.innih.govresearchgate.net. These carriers can convert the crystalline drug into an amorphous state, which exhibits higher energy and thus increased solubility innovareacademics.inmdpi.com. The improved wettability and reduced particle size of the drug within the solid dispersion also contribute to its enhanced dissolution nih.govresearchgate.net. Drug content in tested solid dispersion formulations has been reported in the range of 89% to 98% innovareacademics.in.
Table 3: Solubility Enhancement of this compound via Solid Dispersion
| Parameter | Value | Reference |
| Solubility (at 30°C) | 0.0034 ± 0.24 mg/ml | innovareacademics.in |
| Drug Content (in SDs) | 89-98% | innovareacademics.in |
| Enhancement Mechanism | Amorphous state, reduced particle size, improved wettability | innovareacademics.innih.govmdpi.comresearchgate.net |
| Common Carriers | Poloxamer 407, Poloxamer 188 | innovareacademics.in |
Sustained Release Systems
To maintain therapeutic drug concentrations for extended periods and potentially reduce application frequency and systemic exposure, this compound has been incorporated into various sustained-release systems. These systems aim to control the rate at which SSD is released into the wound environment.
Hydrogels, for instance, have been developed to provide extended release of this compound nih.govscielo.br. Studies have shown that AgSD nanosuspension-loaded hydrogels can achieve higher drug release percentages over time compared to commercial SSD creams. For example, one study reported 77.7% drug release from an AgSD/NS gel within 24 hours, versus 48.6% from a commercial cream nih.gov. Topical spray formulations have also been explored as a means of sustained delivery, offering improved patient compliance and reduced risk of secondary contamination jocpr.com. Furthermore, specialized drug delivery systems incorporating polymers like polyethylene (B3416737) glycol and poly-2-hydroxyethyl methacrylate (B99206) have been designed for sustained release of SSD nih.gov.
Table 4: this compound Release from Sustained Release Systems
| System Type | Release Profile Example | Reference |
| AgSD/NS-loaded Hydrogel | 77.7% release at 24 hours | nih.gov |
| Commercial AgSD Cream | 48.6% release at 24 hours | nih.gov |
| PVA Hydrogel | Extended release, release patterns dependent on storage and model | scielo.br |
| Specialized Delivery System | Sustained release via PEG, PEMA, DMSO matrix | nih.gov |
pH-Responsive and Thermoresponsive Delivery Systems
pH-responsive and thermoresponsive materials offer sophisticated mechanisms for controlled drug delivery by responding to specific environmental triggers. For this compound, thermoresponsive hydrogels, particularly those based on poloxamers like Poloxamer 407, have shown significant promise nih.govnih.govdovepress.comresearchgate.nettandfonline.com. These hydrogels exhibit a sol-gel transition at a specific temperature, typically near body temperature (around 30°C), allowing for in-situ gelation upon application to the wound nih.govdovepress.comtandfonline.com. This property ensures good coverage of the wound site and facilitates sustained drug release tandfonline.com.
The combination of AgSD nanosuspensions with thermoresponsive hydrogels has been shown to effectively improve antibacterial activity and reduce the cytotoxicity associated with this compound nih.govnih.govdovepress.comresearchgate.net. Cell viability studies have indicated improved cell survival when AgSD is delivered via these hydrogels compared to direct application of AgSD/NS nih.govdovepress.com. Poloxamer-based thermoresponsive hydrogels have demonstrated gelation temperatures around 30°C, making them suitable for topical wound applications nih.govdovepress.com.
While less extensively detailed for SSD specifically, pH-responsive hydrogels are also explored for drug delivery. One study investigated the release of silver sulfadiazine from hydrogels at different pH levels, finding that drug release was higher at pH 7.4 compared to pH 6.4 or 8.4, suggesting potential for pH-triggered release mechanisms mdpi.com.
Table 5: Thermoresponsive Delivery Systems for this compound
| System Type | Key Component(s) | Triggering Property | Observed Benefits | Reference |
| Thermoresponsive Hydrogel | Poloxamer 407 (P407) | Sol-gel transition near 30°C | Improved antibacterial activity, reduced cytotoxicity | nih.govnih.govdovepress.comresearchgate.net |
| Thermoresponsive Hydrogel | Poloxamer (PF127) | LCST near body temperature | High mechanical strength, sustained release | mdpi.com |
| pH-Responsive Hydrogel (Curcumin/AgSD) | Polymeric mixture | pH-dependent release (e.g., 7.4 > 6.4 > 8.4) | Potential for controlled release at specific pH | mdpi.com |
Integration into Medical Devices and Wound Dressings
This compound has been widely integrated into various medical devices and wound dressings to leverage its antimicrobial properties for infection prevention and treatment wounds-uk.comnih.gov. This approach provides a localized and sustained delivery of silver ions to the wound bed, aiding in the management of bacterial colonization and infection.
Silver-based wound dressings have been commercially available for decades, with silver sulfadiazine being one of the earliest and most recognized examples for burn wound care nih.gov. The incorporation of silver, whether as silver sulfadiazine or silver nanoparticles, into dressings enhances their antimicrobial efficacy and can facilitate easier application and better wound coverage nih.gov. Nanoparticulate forms of silver are particularly advantageous as they can be more effectively incorporated into dressing matrices and exhibit enhanced activity nih.gov.
Studies have explored the incorporation of this compound into different dressing materials, such as nanofibers and hydrogels scielo.brnih.gov. For instance, polyvinyl alcohol (PVA) hydrogels loaded with this compound have been developed for topical applications, serving as occlusive wound dressings that offer extended release of the drug scielo.br. Nanocrystalline silver (NCS) dressings are also noted for their sustained release capabilities, providing bactericidal levels of silver with minimal toxicity nih.gov. The integration of this compound into these advanced wound care products aims to improve healing outcomes by preventing infection and supporting the wound healing cascade.
Table 6: Integration of this compound in Wound Care Products
| Product Type | Key Component(s) / Technology | Primary Benefit | Reference |
| Wound Dressings | Silver Sulfadiazine (SSD) | Antimicrobial, infection prevention | wounds-uk.comnih.gov |
| Nanofiber Dressings | SSD or Silver Nanoparticles | Enhanced antimicrobial activity, improved incorporation | nih.gov |
| PVA Hydrogel Dressings | SSD-loaded PVA hydrogel | Extended release, occlusive wound dressing | scielo.br |
| Nanocrystalline Silver | Nanocrystalline Silver (NCS) | Sustained release, bactericidal activity, low toxicity | nih.gov |
| Medical Devices (e.g., Catheters) | Silver Sulfadiazine (SSD) | Infection prevention and treatment | wounds-uk.com |
Analytical Methodologies for Silver Sulfathiazole Research
Chromatographic Techniques
Chromatographic methods are fundamental for separating, identifying, and quantifying silver sulfathiazole (B1682510) and its potential impurities or related substances.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of silver sulfathiazole in both bulk drug and pharmaceutical formulations. A common approach involves reversed-phase HPLC (RP-HPLC). For instance, a validated RP-HPLC method has been developed using an Agilent chromatograph with an X-Select C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with elution often performed at a flow rate of 1.0 mL/min, and detection at wavelengths such as 205 nm or 254 nm researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.gov. This method has demonstrated specificity, linearity, precision, and accuracy, making it suitable for quality control scielo.org.co. Linearity ranges for this compound (SSD) have been reported between 0.80–100.00 μg/mL, with high correlation coefficients (R²) indicating good linearity nih.govresearchgate.net. Recovery rates exceeding 98% have been achieved, demonstrating the method's accuracy researchgate.netnih.gov.
Table 8.1.1: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference(s) |
| Column | X-Select C18 (250 × 4.6 mm, 5 μm) | researchgate.netnih.govresearchgate.net |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 5.0) (35:65 v/v) | researchgate.netnih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netnih.govresearchgate.net |
| Detection Wavelength | 205 nm or 254 nm | researchgate.netnih.govresearchgate.net |
| Linearity Range | 0.80–100.00 μg/mL | nih.govresearchgate.net |
| Recovery | >98% | researchgate.netnih.gov |
| Precision (CV) | <1.1% | scielo.org.co |
High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary chromatographic approach for the analysis of this compound. HPTLC methods are valued for their flexibility, ability to analyze crude samples, and potential for high throughput science.govgoogle.comd-nb.infomdpi.com. Studies have described HPTLC methods using silica (B1680970) gel plates with mobile phases such as ethyl acetate:methanol:ammonia or chloroform:n-butanol, with detection typically performed via UV scanning researchgate.net. These methods can provide good linearity and accuracy for quantification.
Spectrophotometric Quantification Methods
Spectrophotometric techniques, particularly UV-Visible (UV-Vis) spectrophotometry, are employed for the quantification of this compound. These methods often rely on identifying a specific wavelength maximum (λmax) where the compound exhibits strong absorbance. For this compound, a λmax has been reported around 265 nm in acidic media scribd.com. Other spectrophotometric approaches involve ratio spectra or derivative spectrophotometry to resolve mixtures and improve selectivity researchgate.netresearchgate.netuobaghdad.edu.iq. These methods are generally characterized by their simplicity, rapidity, and cost-effectiveness, with linearity typically observed over specific concentration ranges researchgate.netresearchgate.net.
Table 8.2: Typical Spectrophotometric Parameters for this compound
| Method Type | Solvent/Medium | λmax (nm) | Linearity Range (μg/mL) | Reference(s) |
| UV-Vis Spectrophotometry | Acidic Medium | 265 | Not specified | scribd.com |
| Ratio Spectra Method | Not specified | 258.0, 312.6 | 1.0–10 | researchgate.netresearchgate.net |
| Derivative Spectrophotometry | Not specified | 236.0 | 1.0–10 | researchgate.netresearchgate.net |
Electrochemical Detection Methods
Electrochemical techniques offer sensitive and selective methods for detecting and quantifying this compound. These methods typically involve measuring electrical signals generated by redox reactions of the analyte at an electrode surface. Studies have explored the use of modified electrodes, such as those incorporating silver nanoparticles or carbon materials, to enhance sensitivity. For instance, cyclic voltammetry and square-wave voltammetry have been utilized, with this compound exhibiting well-defined oxidation peaks that are proportional to its concentration mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. The optimization of parameters like pH and electrode material is crucial for achieving reliable detection limits and quantitative accuracy.
Characterization of Formulation Properties
The physical and mechanical properties of this compound formulations, such as creams or ointments, are critical for their application and efficacy. Rheological studies provide insights into these characteristics.
Rheological studies are essential for characterizing the flow behavior and physical consistency of topical formulations containing this compound.
Viscosity: Viscosity measurements help determine how easily a formulation can be applied. Many topical formulations, including those with this compound, often exhibit pseudoplastic (shear-thinning) behavior, meaning their viscosity decreases as shear rate increases researchgate.netnih.gov. This property ensures that the product is easy to spread but maintains its form when not being applied.
Spreadability: Spreadability is a measure of how easily a formulation can be spread over a surface, which is important for uniform application on the skin. It is often assessed by measuring the diameter of the spread circle under a specific applied weight researchgate.netnih.gov.
Extrudability: Extrudability refers to the ease with which a formulation can be expelled from its container, typically a tube. This is crucial for user convenience and ensuring that a sufficient amount of the product can be dispensed researchgate.netnih.gov.
Computational and Theoretical Chemistry Studies of Silver Sulfathiazole
Molecular Docking Investigations
Molecular docking studies have been extensively employed to predict the binding affinities and modes of sulfathiazole (B1682510) derivatives and related compounds with various biological targets, offering a computational approach to understanding their mechanism of action. For instance, studies on novel sulfathiazole derivatives against Methicillin-Resistant Staphylococcus Aureus (MRSA) protein (PDB ID: 4TO8) have reported docking scores ranging from -7.50 to -8.16 kcal/mol, indicating favorable interactions ajgreenchem.comajgreenchem.com. These investigations often identify specific interactions such as pi-alkyl and pi-sulfur interactions between the ligand and amino acid residues within the protein's active site, contributing to the stability of the protein-ligand complex ajgreenchem.comajgreenchem.com.
Further research has explored the docking of sulfathiazole derivatives against other bacterial targets, including Staphylococcus aureus dihydropteroate (B1496061) synthase (DHPS), a validated target for sulfonamides tandfonline.comespublisher.comresearchgate.netrsc.org. These studies have revealed binding interaction energies for various derivatives, suggesting potential inhibitory mechanisms espublisher.comrsc.org. Additionally, docking has been used to evaluate the potential of sulfathiazole derivatives as drug candidates against multidrug-resistant tuberculosis (MDR-TB) receptors, with some compounds showing promising predictive docking scores nih.gov. The detailed analysis of ligand-protein interactions through docking provides crucial information for rational drug design and optimization tandfonline.comnih.govmdpi.com.
Table 1: Representative Molecular Docking Scores for Sulfathiazole Derivatives
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference(s) |
| Sulfathiazole derivative F1 | MRSA Protein | 4TO8 | -7.82 | ajgreenchem.comajgreenchem.com |
| Sulfathiazole derivative F2 | MRSA Protein | 4TO8 | -7.51 | ajgreenchem.comajgreenchem.com |
| Novel Sulfathiazole Derivatives | Human Topoisomerase II alpha | 5GWK | High score | tandfonline.com |
| Sulfathiazole derivative (most active) | S. aureus DHPS | N/A | Varies | espublisher.comrsc.org |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds. For sulfathiazole and its derivatives, DFT calculations have been employed to optimize molecular structures, predict vibrational frequencies, and analyze electronic properties such as frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) researchgate.netresearchgate.net. These calculations provide fundamental insights into the molecule's stability and potential interaction sites.
Studies on silver complexes of sulfathiazole have utilized DFT to assess molecular stability, including the calculation of global reactivity descriptors and the analysis of electron density distribution researchgate.net. Furthermore, DFT has been applied to understand the electronic structure and spectral transitions of related sulfonamides, such as sulfamethoxazole (B1682508) nih.gov. The optimization of molecular geometries and the calculation of vibrational modes using DFT methods, often employing basis sets like B3LYP/6-311++G(d,p), help in interpreting experimental spectroscopic data and understanding intermolecular interactions within crystal structures researchgate.net. For example, DFT calculations have been used to evaluate stabilization energies of different tautomeric forms of sulfonamides within zeolite matrices, contributing to the understanding of host-guest interactions researchgate.net.
Table 2: Representative DFT Calculated Properties for Sulfathiazole and Related Compounds
| Compound/System | Calculated Property | Value | Basis Set/Method | Reference(s) |
| Sulfathiazole-4-Nitrobenzoic Acid | Linear Polarizability (α₀) | 26.28 ų | DFT/B3LYP/6-31G(d) | researchgate.net |
| Sulfathiazole-4-Nitrobenzoic Acid | Hyperpolarizability (β₀) | 7.41 × 10⁻³⁰ cm⁵/esu | DFT/B3LYP/6-31G(d) | researchgate.net |
| Silver-Sulfathiazole Complex | HOMO-LUMO Energy Gap | Not specified | DFT | researchgate.net |
| Sulfamethazine in Zeolite Y | Stabilization Energy | Not specified | DFT | researchgate.net |
| Sulfamethoxazole (SMX) | Electronic Structure | Determined | DFT/TD-DFT | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to study the flexibility, stability, and dynamic interactions of molecular systems. In the context of silver sulfathiazole and its derivatives, MD simulations have been instrumental in evaluating the stability of protein-ligand complexes identified through docking studies ajgreenchem.comajgreenchem.comresearchgate.netnih.gov. These simulations typically involve tracking the atomic positions of the complex over time, often for several nanoseconds.
For example, MD simulations of MRSA protein-ligand complexes have revealed that these complexes exhibit stable conformations, with Root Mean Square Deviation (RMSD) values generally varying between 0.1 nm and 0.2 nm, suggesting the rigidity of the protein-ligand interactions ajgreenchem.comajgreenchem.com. Such simulations help in understanding the dynamic nature of binding and can provide insights into the persistence of drug-target interactions. MD studies have also been used to dissect binding hypotheses within enzyme active sites, such as Staphylococcus aureus dihydropteroate synthase, offering a more detailed view of the interaction mechanisms researchgate.net.
Table 3: Representative Molecular Dynamics Simulation Findings for Protein-Ligand Complexes
| System | Simulation Duration (ns) | RMSD Range (nm) | Stability Indication | Reference(s) |
| MRSA Protein (4TO8) - Sulfathiazole F1 | Up to 30 ns | 0.1 - 0.2 | Rigid complexes | ajgreenchem.comajgreenchem.com |
| MRSA Protein (4TO8) - Sulfathiazole F2 | Up to 30 ns | 0.1 - 0.2 | Rigid complexes | ajgreenchem.comajgreenchem.com |
| Sulfathiazole Derivatives - Target Enzyme | Not specified | Not specified | Stability assessed | researchgate.netnih.gov |
Atomistic-Level Interaction Studies with Carriers and Biological Targets
Understanding the interactions of this compound at an atomistic level is crucial for its application, particularly in drug delivery and biological contexts. Computational methods such as Hirshfeld surface analysis and DFT calculations provide detailed insights into intermolecular forces governing crystal packing and interactions with other molecules. Hirshfeld surface analysis, for instance, has been used to characterize the nature and contribution of various intermolecular interactions, including hydrogen bonds and van der Waals forces, in sulfathiazole-containing systems researchgate.netresearchgate.net.
Studies involving silver complexes of sulfathiazole have employed DFT to analyze molecular electrostatic potential (MEP) maps, identifying regions of positive and negative electrostatic potential that dictate molecular recognition and binding researchgate.net. Furthermore, the interaction of silver ions with biological molecules is a key aspect of silver sulfadiazine's mechanism. Silver ions are known to bind to nucleophilic amino acids and functional groups in proteins, leading to denaturation and enzyme inhibition drugbank.com. Computational studies also explore the interactions of silver clusters with various molecules, such as carbohydrates, to understand their role in synthesis and potential biological applications acs.org. The adsorption of sulfathiazole onto carrier materials like montmorillonite (B579905) clay has also been investigated computationally, aiming to predict adsorption behavior and stoichiometry at an atomistic level, which can inform drug formulation strategies nih.govresearchgate.net. Interactions within zeolite cages, involving hydrogen bonds and van der Waals forces between sulfonamides and the zeolite framework, have also been elucidated using computational modeling researchgate.net.
Prediction and Optimization of Material Properties
Computational chemistry plays a vital role in predicting and optimizing the material properties of this compound and related compounds. DFT calculations can predict properties such as linear polarizability and hyperpolarizability, which are indicative of a material's potential for nonlinear optical applications researchgate.net. For example, theoretical calculations on a sulfathiazole-4-nitrobenzoic acid adduct yielded polarizability and hyperpolarizability values suggesting its promise as a nonlinear optical material candidate researchgate.net.
The optimization of molecular and crystalline structures using computational methods, including classical force fields and DFT, is fundamental to understanding and predicting material behavior nih.govrsc.org. For instance, computational crystallography, integrating MD, DFT, and machine learning, can predict the mechanical responses of molecular crystals, offering insights into properties like indentation hardness and elastic indices rsc.org. While direct studies on optimizing this compound's material properties are limited in the reviewed literature, the computational approaches applied to similar systems highlight the potential for predicting and tuning properties relevant to its formulation and application.
Compound List:
this compound
Sulfathiazole (ST)
Sulfadiazine (B1682646) (SDZ)
Sulfamethoxazole (SMX)
Azoimino-Sulfathiazole (AIST) derivatives
Methicillin-Resistant Staphylococcus Aureus (MRSA) protein
Staphylococcus aureus dihydropteroate synthase (DHPS)
4-Nitrobenzoic acid
Montmorillonite (MMT)
Zeolite Y
Curcumin
L-Tyrosine
Silver (Ag) clusters
Cobalt(III) complex of Sulfathiazole
Silver complexes of Sulfathiazole
Silver complexes of Sulfadiazine
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
